

The History and Development of Anilofos: An Indepth Technical Guide

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Anilofos, an organophosphate herbicide, emerged in the agricultural landscape around 1980. [1] It has since become a significant tool for weed management, particularly in rice cultivation in countries like India. This technical guide provides a comprehensive overview of the history, development, mode of action, synthesis, and toxicological profile of **Anilofos**, tailored for researchers, scientists, and professionals in drug development.

Introduction and Historical Development

Anilofos, chemically known as S-4-chloro-N-isopropylcarbaniloylmethyl-O,O-dimethylphosphorodithioate, is a selective herbicide used for pre- and early post-emergence control of annual grasses and sedges.[1][2] Its development can be traced back to patents such as BR7804448 and DE2604225.[2] Primarily used in transplanted rice, it has been marketed under various trade names including Arrozin, Ricozin, Aniloguard, and Shoot.[1] In India, its application rates are typically between 300 to 350 grams of active ingredient per hectare.

Chemical and Physical Properties

Anilofos is a white-to-brown solid with a molar mass of 367.84 g·mol-1. Key physical and chemical properties are summarized in the table below.



Property	Value	Reference
Chemical Formula	C13H19CINO3PS2	
Molar Mass	367.84 g·mol−1	_
Melting Point	51 °C	-
Boiling Point	444 °C	-
Solubility in water	9.4 mg/L	-
Vapor Pressure	2.2 mPa	-

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

Anilofos is classified under the K3 group of herbicides, which act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts cell division and elongation, primarily in the meristematic tissues of weeds. The herbicide is absorbed through the roots and, to a lesser extent, through emerging shoots and young leaves.

The biochemical pathway of VLCFA synthesis in plants is a multi-step process occurring in the endoplasmic reticulum. It involves a complex of enzymes that sequentially add two-carbon units to a fatty acid chain. **Anilofos** specifically targets and inhibits one of the key enzymes in this pathway, leading to the cessation of weed growth and eventual death.





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Figure 1: Simplified signaling pathway of Anilofos's mode of action.

Chemical Synthesis

The synthesis of **Anilofos** is a multi-step process. A common method involves the reaction of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide with an O,O-dimethyldithiophosphoric acid salt. A detailed experimental protocol based on patent literature is provided below.



Starting Materials 2-chloro-N-(4-chlorophenyl) O,O-dimethyldithiophosphoric -N-isopropylacetamide acid ammonium salt **Reaction Conditions** Phase Transfer Catalyst Solvent: Water (e.g., Tetrabutylammonium chloride) Temperature: 50-60 °C Time: 2-5 hours Work-up and Purification Cooling to 5 °C Filtration Washing with water Drying at <50 °C (White Solid)

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References

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